1-(pyrimidin-4-yl)-3-{2-[3-(trifluoromethyl)phenyl]ethenyl}urea
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Overview
Description
1-(Pyrimidin-4-yl)-3-{2-[3-(trifluoromethyl)phenyl]ethenyl}urea is an organic compound that belongs to the class of ureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrimidin-4-yl)-3-{2-[3-(trifluoromethyl)phenyl]ethenyl}urea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene and an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the trifluoromethyl-substituted phenyl group through a urea linkage. This can be achieved using a carbodiimide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-4-yl)-3-{2-[3-(trifluoromethyl)phenyl]ethenyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl group, depending on the reaction conditions and the nucleophiles used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Pyrimidin-4-yl)-3-{2-[3-(trifluoromethyl)phenyl]ethenyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-4-yl)-3-{2-[3-(trifluoromethyl)phenyl]ethenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyrimidin-2-yl)-3-(3-trifluoromethylphenyl)urea
- 4-(2-Pyridin-3-yl-6-[3-(trifluoromethyl)phenyl]urea
Uniqueness
1-(Pyrimidin-4-yl)-3-{2-[3-(trifluoromethyl)phenyl]ethenyl}urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1898232-10-4 |
---|---|
Molecular Formula |
C14H11F3N4O |
Molecular Weight |
308.3 |
Purity |
95 |
Origin of Product |
United States |
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